Miransertib HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

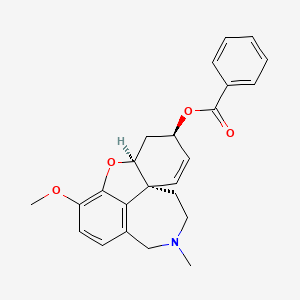

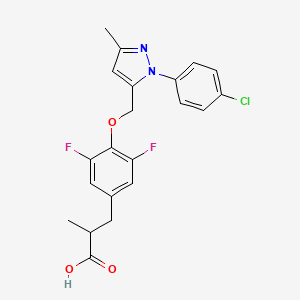

Miransertib Hydrochloride, also known as ARQ 092, is an orally available, selective allosteric inhibitor of the serine/threonine kinase Akt. This compound is currently under investigation for its potential therapeutic applications in treating various cancers and Proteus syndrome. Miransertib Hydrochloride has shown efficacy in preclinical models of diseases driven by the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .

Applications De Recherche Scientifique

Miransertib Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K/Akt signaling pathway.

Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.

Medicine: Under clinical trials for treating cancers driven by PI3K/Akt mutations and Proteus syndrome.

Mécanisme D'action

- By inhibiting Akt, Miransertib interferes with critical cellular processes, including cell cycle progression, protein synthesis, and apoptosis .

- Therapeutic Potential : Miransertib shows promise in treating PI3K/AKT-driven tumors and conditions like Proteus syndrome .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Miransertib Hydrochloride interacts with the Akt1, Akt2, and Akt3 enzymes, with IC50 values of 2.7 nM, 14 nM, and 8.1 nM respectively . It is an effective inhibitor of the AKT1-E17K mutant protein . The nature of these interactions is allosteric, meaning that Miransertib Hydrochloride binds to a site on the Akt enzymes that is distinct from the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .

Cellular Effects

Miransertib Hydrochloride has been shown to be markedly effective against intracellular amastigotes of Leishmania donovani or Leishmania amazonensis-infected macrophages . It also enhances mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib Hydrochloride-mediated killing of intracellular Leishmania .

Molecular Mechanism

The molecular mechanism of action of Miransertib Hydrochloride involves the inhibition of the Akt signaling pathway. By binding to Akt enzymes in a non-ATP competitive manner, Miransertib Hydrochloride inhibits the activity of these enzymes, leading to a decrease in the signaling of the PI3K/Akt pathway .

Temporal Effects in Laboratory Settings

It has been shown to have a significant effect on the survival of intracellular Leishmania over time .

Dosage Effects in Animal Models

The effects of Miransertib Hydrochloride in animal models are currently under investigation. It has been shown to cause a greater reduction in the parasite load in the liver of mice infected with L. donovani compared to treatment with miltefosine .

Metabolic Pathways

It is known to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Miransertib Hydrochloride involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The synthetic route typically includes:

- Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.

- Introduction of the phenyl and aminocyclobutyl groups via substitution reactions.

- Final purification and conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production of Miransertib Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

- Use of high-yielding cyclization and substitution reactions.

- Implementation of efficient purification techniques such as recrystallization and chromatography.

- Conversion to the hydrochloride salt to enhance stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: Miransertib Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions are used in the synthesis process to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Miransertib Hydrochloride, which may have different biological activities .

Comparaison Avec Des Composés Similaires

Capivasertib (AZD5363): Another Akt inhibitor with a different mechanism of action.

MK-2206: An allosteric Akt inhibitor with a similar target profile.

Uniqueness: Miransertib Hydrochloride is unique due to its high selectivity for Akt and its oral bioavailability. It has shown promising results in preclinical models and is currently being evaluated in clinical trials for its therapeutic potential .

Propriétés

IUPAC Name |

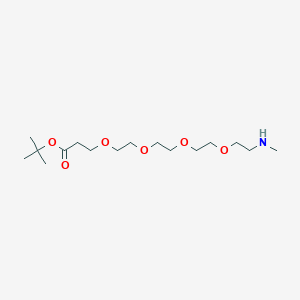

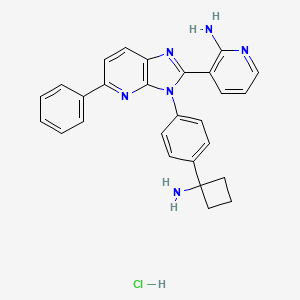

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSWSSVIKDJME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.